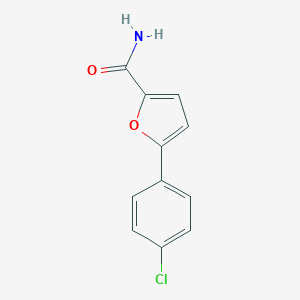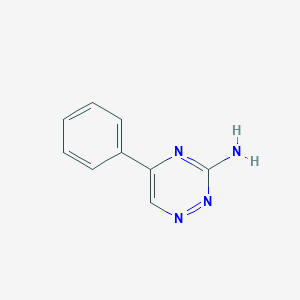
5-(4-Chlorophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)furan-2-carboxamide, also known as CPCA, is a synthetic compound that has been studied for its potential use in scientific research. CPCA is a member of the furan-2-carboxamide family and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
5-(4-Chlorophenyl)furan-2-carboxamide acts as a selective inhibitor of the T-type calcium channel by binding to a specific site on the channel protein. This binding prevents the channel from opening and allows for the selective inhibition of calcium influx into neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neuronal excitability, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-Chlorophenyl)furan-2-carboxamide in lab experiments is its selectivity for the T-type calcium channel, which allows for the specific modulation of neuronal activity. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a potentially useful tool for in vivo studies. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve significant effects.
Orientations Futures
There are a number of potential future directions for research on 5-(4-Chlorophenyl)furan-2-carboxamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders. Additionally, further studies on the mechanism of this compound's action may provide insights into the regulation of neuronal excitability and synaptic plasticity. Finally, the development of more potent analogs of this compound may allow for more precise modulation of T-type calcium channel activity.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)furan-2-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the function of certain ion channels in the brain. Specifically, this compound has been shown to selectively inhibit the activity of the T-type calcium channel, which is involved in the regulation of neuronal excitability.
Propriétés
Numéro CAS |
57753-81-8 |
|---|---|
Formule moléculaire |
C11H8ClNO2 |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14) |
Clé InChI |
XTPWJBLYVBMEQX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)

![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)


![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)
![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)
![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)